N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide
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Overview
Description
N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide is a complex organic compound that features a piperidine ring, a cyanopyrimidine moiety, and a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyanopyrimidine Moiety: This step involves the reaction of the piperidine derivative with a cyanopyrimidine precursor under controlled conditions.
Attachment of the Cyclopropanesulfonamide Group: The final step involves the sulfonation of the intermediate compound to introduce the cyclopropanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: It is used in various biological assays to study its effects on cellular processes.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with a piperidine ring, such as piperine and evodiamine, share some structural similarities.
Cyanopyrimidine Compounds: Compounds like cyanopyrimidine derivatives are also structurally related.
Uniqueness
N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-18(22(20,21)13-4-5-13)12-3-2-8-19(10-12)14-16-7-6-11(9-15)17-14/h6-7,12-13H,2-5,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKCJBODNGZCPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C2=NC=CC(=N2)C#N)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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